molecular formula C10H13Cl2NO B2771363 (1R,2S)-2-(2-Chloro-6-methoxyphenyl)cyclopropan-1-amine;hydrochloride CAS No. 2243504-63-2

(1R,2S)-2-(2-Chloro-6-methoxyphenyl)cyclopropan-1-amine;hydrochloride

Cat. No. B2771363
M. Wt: 234.12
InChI Key: VTIPQLYOTARHBK-CIRBGYJCSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The compound’s role or use in industry or research is also usually mentioned.



Synthesis Analysis

This involves a detailed step-by-step process of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and techniques used in each step.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational chemistry.



Chemical Reactions Analysis

This involves studying the compound’s reactivity. What types of chemical reactions does it undergo? What are the products of these reactions? This can be studied using various spectroscopic techniques.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Stereocontrolled Synthesis

The preparation of racemic and stereocontrolled cyclopropane derivatives, such as those related to "(1R,2S)-2-(2-Chloro-6-methoxyphenyl)cyclopropan-1-amine;hydrochloride," has been explored. For instance, Baird, Huber, and Clegg (2001) developed stereocontrolled approaches to synthesize 2-(2-aminoalkyl)-1-hydroxycyclopropanes, a process that may be applicable for creating compounds with specific stereochemistry like "(1R,2S)-2-(2-Chloro-6-methoxyphenyl)cyclopropan-1-amine;hydrochloride" (Baird, Huber, & Clegg, 2001).

Novel Tobacco Flavor Synthesis

Lu Xin-y (2013) reported the synthesis of a novel tobacco flavor, showcasing the utility of cyclopropane derivatives in flavor and fragrance chemistry. This research demonstrates the potential of cyclopropane and related structures in creating sensory compounds, which might include derivatives of "(1R,2S)-2-(2-Chloro-6-methoxyphenyl)cyclopropan-1-amine;hydrochloride" for specific flavor or fragrance applications (Lu Xin-y, 2013).

Analgesic Agents

A series of 1-aryl-3-azabicyclo[3.1.0]hexanes, which share structural similarities with cyclopropane derivatives, were synthesized and evaluated for their analgesic properties. This research, conducted by Epstein et al. (1981), highlights the potential application of cyclopropane derivatives in developing new analgesic agents (Epstein et al., 1981).

Photophysical Characterisation

Raju et al. (2016) explored the synthesis and photophysical characterization of NIR probes with various terminals, including cyclopropane derivatives. This study underscores the potential of cyclopropane derivatives in developing photophysical probes for scientific research, which could extend to compounds like "(1R,2S)-2-(2-Chloro-6-methoxyphenyl)cyclopropan-1-amine;hydrochloride" (Raju et al., 2016).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and safe handling procedures.


Future Directions

This involves a discussion of potential future research directions. What questions remain unanswered? What potential applications could the compound have?


Please consult with a professional chemist or a trusted source for more specific information. Remember to always handle chemicals with appropriate safety measures.


properties

IUPAC Name

(1R,2S)-2-(2-chloro-6-methoxyphenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c1-13-9-4-2-3-7(11)10(9)6-5-8(6)12;/h2-4,6,8H,5,12H2,1H3;1H/t6-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIPQLYOTARHBK-CIRBGYJCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C2CC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC=C1)Cl)[C@@H]2C[C@H]2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-(2-Chloro-6-methoxyphenyl)cyclopropan-1-amine;hydrochloride

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